N-(Sec-butyl)-1,3-benzothiazol-2-amine
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions, where key precursors like 2-aminobenzothiazole are reacted with various aldehydes or ketones in the presence of catalysts or under specific conditions to introduce different substituents at the 2-amino position. A study by Asiri and Khan (2010) detailed the synthesis of a benzothiazole compound through the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol, which shares a similar pathway to the synthesis of N-(Sec-butyl)-1,3-benzothiazol-2-amine, underscoring the versatility and adaptability of this synthetic approach in producing various substituted benzothiazoles (Asiri & Khan, 2010).
Molecular Structure Analysis
Benzothiazoles' molecular structure significantly impacts their reactivity and interaction with other molecules. The planarity of the benzothiazole core allows for π-π interactions, which can be crucial in binding with biological targets or forming crystals. Yıldırım et al. (2006) reported the crystal structure of a benzothiazole derivative, highlighting the planarity between the benzothiazol and adjacent rings and the importance of such structural features in defining the compound's physical and chemical properties (Yıldırım et al., 2006).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, largely due to the reactive nature of the thiazole ring. The presence of the sec-butyl group in N-(Sec-butyl)-1,3-benzothiazol-2-amine can influence its reactivity patterns, potentially steric hindrances or electronic effects on reaction pathways. For instance, Bradshaw et al. (1999) explored the antitumor activities of 2-(4-aminophenyl)benzothiazoles, demonstrating the role of substitutions at the amine group in modulating biological activity and suggesting a framework for understanding how modifications like sec-butyl groups could affect chemical and biological properties of benzothiazoles (Bradshaw et al., 1999).
Scientific Research Applications
The sec-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It’s derived from one of the isomers of butane and can connect in two ways, giving rise to two “-butyl” groups . The sec-butyl group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
Sec-butyl disulfide, a compound related to “N-(Sec-butyl)-1,3-benzothiazol-2-amine”, has significant importance in the world of organosulfur compounds, finding widespread applications in both industrial and scientific realms . This versatile compound serves as a crucial building block for synthesizing a diverse range of compounds, and also acts as a catalyst in various synthesis processes . Moreover, it plays a vital role as a reagent .
In the realm of scientific research, sec-butyl disulfide proves invaluable as a reagent in the synthesis of multiple compounds . Its catalytic abilities extend further to facilitating the synthesis of essential substances such as polymers, organometallic compounds, and other organosulfur compounds .
properties
IUPAC Name |
N-butan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8(2)12-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQUVXGLIIIHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343709 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
CAS RN |
28291-73-8 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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